molecular formula C16H14N2O4S2 B2458404 N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide CAS No. 324778-88-3

N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide

Cat. No. B2458404
CAS RN: 324778-88-3
M. Wt: 362.42
InChI Key: WSXBAXLEVDIJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides” is a novel series of benzothiazole–piperazine hybrids that were designed, synthesized, and evaluated as multifunctional ligands against Alzheimer’s disease (AD) .


Synthesis Analysis

The synthesis of these compounds involved the rational design of benzothiazole–piperazine hybrids . Unfortunately, the specific synthesis process for “N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide” is not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of these compounds consists of a benzothiazole moiety and a piperazine moiety . The specific molecular structure of “this compound” is not provided in the retrieved papers.

Safety and Hazards

The compounds have shown low toxicity and are capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .

Future Directions

The results suggest that these compounds, particularly compound 12, may be suitable leads for further development as effective therapeutic agents for Alzheimer’s disease therapy in the future .

Biochemical Analysis

Biochemical Properties

N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide has been shown to interact with key enzymes and proteins involved in biochemical reactions. Specifically, it has been found to inhibit acetylcholinesterase (AChE), an enzyme that plays a crucial role in nerve function . The compound’s interaction with AChE is uncompetitive and selective, suggesting a specific binding site .

Cellular Effects

In cellular contexts, this compound has demonstrated neuroprotective properties. It has been observed to impede the loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . This suggests that the compound may have a protective effect on cells under oxidative stress conditions.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It has been found to inhibit the aggregation of Aβ1-42, a peptide involved in the formation of amyloid plaques in Alzheimer’s disease . Molecular docking studies have shown that the compound interacts adequately with both AChE and the Aβ peptide .

Metabolic Pathways

The specific metabolic pathways involving this compound are not currently known. Given its interactions with AChE and Aβ1-42, it is likely involved in pathways related to neurotransmission and amyloid plaque formation .

properties

IUPAC Name

4-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-22-11-5-3-10(4-6-11)15(19)18-16-17-13-8-7-12(24(2,20)21)9-14(13)23-16/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXBAXLEVDIJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.